![molecular formula C12H8N4S B15253094 7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B15253094.png)
7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of diazino-pyrimidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a diazine ring fused to a pyrimidine ring, with a phenyl group attached at the 7th position and a thione group at the 4th position. The molecular formula of this compound is C12H8N4S, and it has a molecular weight of 240.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of phenyl isocyanate with 2,3-diaminomaleonitrile, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents such as n-butanol and catalysts like ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the parent compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione involves its interaction with specific molecular targets. For example, in biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the inhibition of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar bicyclic structure but with different substituents and functional groups.
Thiazolo[4,5-d]pyrimidin-7-one: Another heterocyclic compound with a fused ring system, but with a thiazole ring instead of a diazine ring.
Pyrimido[4,5-d]pyrimidine: A compound with a similar core structure but different substituents and functional groups
Uniqueness
7-Phenyl-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione is unique due to its specific combination of a phenyl group and a thione group attached to the diazino-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H8N4S |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-phenyl-8H-pyrimido[4,5-d]pyrimidine-5-thione |
InChI |
InChI=1S/C12H8N4S/c17-12-9-6-13-10(8-4-2-1-3-5-8)16-11(9)14-7-15-12/h1-7H,(H,13,14,15,16,17) |
InChI Key |
INOQSYITPPQBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


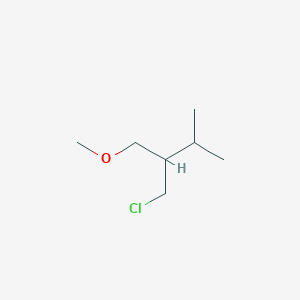
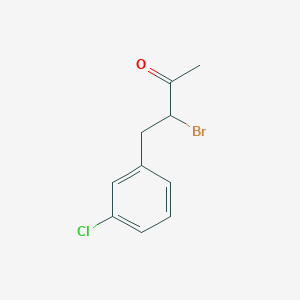
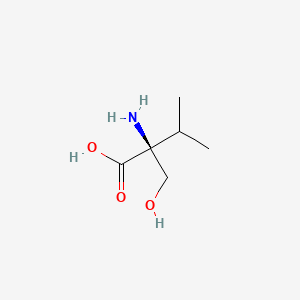
![(S)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15253028.png)

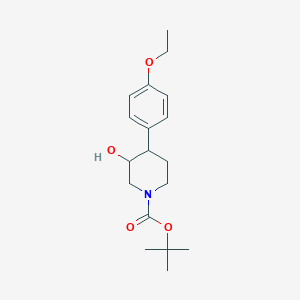
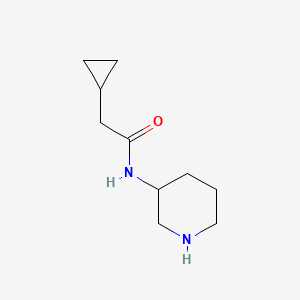
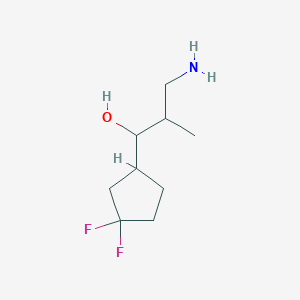
![3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride](/img/structure/B15253062.png)
![N-[(3R)-piperidin-3-yl]propane-2-sulfonamide](/img/structure/B15253067.png)
![Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253079.png)
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B15253085.png)


